molecular formula C10H6F6N4O3 B2454237 (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol CAS No. 861206-78-2

(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol

Cat. No.: B2454237
CAS No.: 861206-78-2
M. Wt: 344.173
InChI Key: ZKBGZIMZOMTREY-IMSWQSDUSA-N
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Description

The compound is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and in the development of pharmaceuticals . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the hydrazone group and the pyridine ring. These groups can participate in various types of bonding and interactions .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents . Pyridine derivatives also participate in a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrazone group and the pyridine ring could affect its solubility, reactivity, and stability .

Scientific Research Applications

  • Cycloaddition and Derivative Formation : Yamamoto, Burton, and Swenson (1995) studied the cycloaddition of [Z]-1,1,2,5,5,5-hexafluoro-4-phenyl-3-trifluoromethyl-1,3-pentadiene with pyridine, resulting in the formation of 4-quinolizone derivatives. This research offers insights into new pathways for creating complex organic compounds (Yamamoto, Burton, & Swenson, 1995).

  • Hydrazones Synthesis and Nickel Determination : Odashima and Ishii (1993) focused on synthesizing new hydrazones from 3- and/or 5-nitro-2-pyridylhydrazine and heterocyclic aldehydes. They developed a highly sensitive extraction-spectrophotometric method for determining nickel in steel samples (Odashima & Ishii, 1993).

  • Molecular Switch Development : Landge and Aprahamian (2009) created a pH-activated molecular switch using a hydrazone-based compound. This switch can be fully and reversibly toggled between E and Z configurations, demonstrating potential for applications in molecular electronics (Landge & Aprahamian, 2009).

  • Chelating Ligand Synthesis : Khokhar et al. (2018) investigated a Schiff base chelating ligand for spectrophotometric and high-performance liquid chromatographic determination of various metal ions in pharmaceutical and vegetable samples. This demonstrates the application in analytical chemistry (Khokhar et al., 2018).

  • Hydrazone Compounds in Crystallography : Wang and Lin (2018) synthesized a new hydrazone compound and characterized its structure using single-crystal X-ray diffraction analysis. Their study contributes to the understanding of molecular structures in crystallography (Wang & Lin, 2018).

  • Complexes with Biological Activity : Marchetti et al. (2022) examined the role of hydrazone substituents in Zn(II) complexes, highlighting their potential antibacterial activity. This underscores the significance of hydrazones in medicinal chemistry (Marchetti et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many hydrazone derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Future Directions

Given the wide range of activities exhibited by hydrazone and pyridine derivatives, this compound could be of interest in various fields, including medicinal chemistry and drug discovery .

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLHYIFFUWAAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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